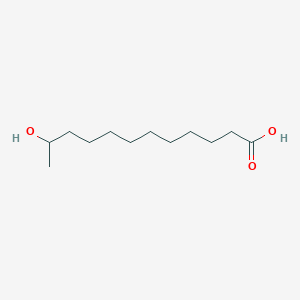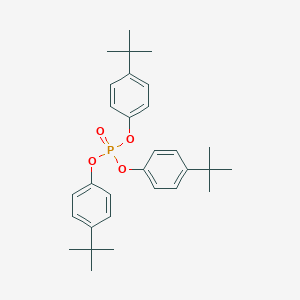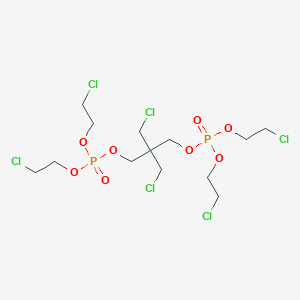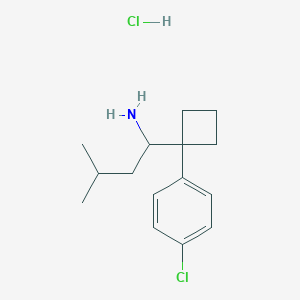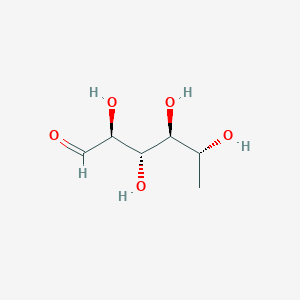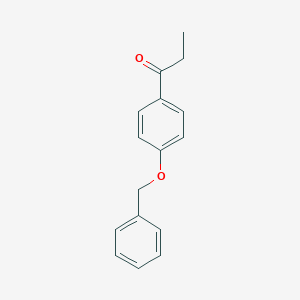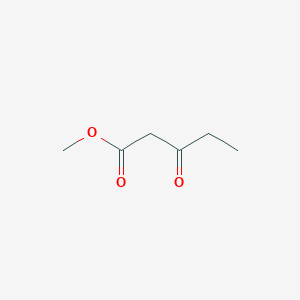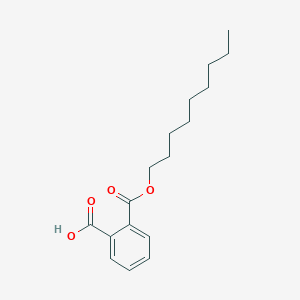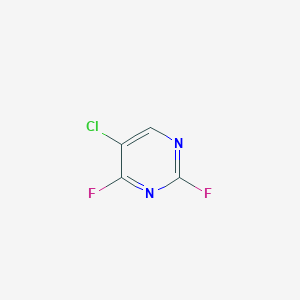
Fenobucarb
Vue d'ensemble
Description
- Il se présente sous la forme d'un liquide jaune pâle ou rouge pâle et est insoluble dans l'eau.
- Principalement utilisé comme insecticide agricole, il joue un rôle crucial dans la lutte contre les ravageurs hétéroptères sur des cultures comme le riz et le coton.
- Bien qu'il soit efficace contre les ravageurs, il est modérément toxique pour l'homme .
Fenobucarb: est un insecticide à base de carbamate, largement reconnu sous son nom alternatif, .
Mécanisme D'action
Target of Action
Fenobucarb, also known as BPMC, is a carbamate insecticide . The primary target of this compound is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound acts as an inhibitor of AChE . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, this compound causes an excessive accumulation of acetylcholine at the synapse, leading to muscle spasm and paralysis in insects .
Biochemical Pathways
The degradation pathway of this compound is partially elucidated, with only the carbamate linkage hydrolysis products, 2-sec-butylphenol and methylcarbamic acid, being reported . The compound 2-sec-butylphenol is further completely metabolized .
Pharmacokinetics
This compound is a pale yellow or pale red liquid that is insoluble in water . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the paralysis and eventual death of insects. This is due to the accumulation of acetylcholine caused by the inhibition of AChE .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the widespread use of this compound for agricultural purposes can lead to its residues in surface and ground water resources . Over the last two decades, the amount used, the residual, and the potential hazards connected with this compound have all decreased dramatically . This suggests that changes in environmental regulations and practices can significantly influence the action and impact of this compound .
Analyse Biochimique
Biochemical Properties
Fenobucarb interacts with various enzymes and proteins. A novel carboxylesterase, CE_Ubrb, identified by metagenomic analysis, was shown to carry out the hydrolysis of this compound . This interaction involves the enzymatic hydrolysis of the carbamate ester or amide linkage .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce developmental toxicity in zebrafish, causing reduced motility in larvae . It also leads to spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competitively inhibits acetylcholinesterase (AChE), leading to muscle spasm and paralysis in insects, fish, and mammals . This inhibition disrupts normal signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in a study on zebrafish embryos, this compound induced developmental toxicity with reduced motility in larval zebrafish . The spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration were observed in zebrafish treated with this compound generally in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, this compound induced developmental toxicity with reduced motility in larval zebrafish . The spinal cord neutrophil infiltration, increased ROS production, caspase 3 and 9 activation, central nerve and peripheral motor neuron damage, axon and myelin degeneration were observed in zebrafish treated with this compound generally in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways . These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism and nitrogen assimilation .
Transport and Distribution
It is known that this compound is applied for pest control to rice paddy soils where the irrigation water is used, increasing hazard to the aquatic environment .
Subcellular Localization
It is known that this compound is applied for pest control to rice paddy soils where the irrigation water is used, increasing hazard to the aquatic environment .
Méthodes De Préparation
- Les voies de synthèse du Fenobucarb ne sont pas largement documentées, mais il est généralement produit par synthèse chimique.
- Les méthodes de production industrielle impliquent la réaction de matières premières appropriées dans des conditions contrôlées.
- Malheureusement, les détails spécifiques concernant les conditions de réaction ne sont pas facilement disponibles dans la littérature.
Analyse Des Réactions Chimiques
- Les réactifs couramment utilisés dans ces réactions ne sont pas spécifiés explicitement, mais les réactions typiques des carbamates impliquent une attaque nucléophile sur le carbone carbonyle.
- Les principaux produits formés dépendent des conditions de réaction spécifiques et des substituants présents dans la molécule.
Fenobucarb: peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Applications de la recherche scientifique
Chimie: sert d'insecticide efficace, en particulier contre les ravageurs du riz comme la cicadelle du riz et la cicadelle brune.
Biologie: Son impact sur les organismes non ciblés et les écosystèmes est un domaine de recherche.
Médecine: Des informations limitées existent sur ses applications médicales.
Industrie: Utilisé en agriculture, il contribue à la gestion des ravageurs et à la protection des cultures.
Mécanisme d'action
- En inhibant l'AChE, il perturbe le fonctionnement normal du système nerveux des insectes, ce qui entraîne une paralysie et la mort.
This compound: exerce ses effets en inhibant l'acétylcholinestérase (AChE), une enzyme essentielle à la neurotransmission.
Applications De Recherche Scientifique
Chemistry: serves as an effective insecticide, particularly against rice pests like the rice leafhopper and brown planthopper.
Biology: Its impact on non-target organisms and ecosystems is an area of research.
Medicine: Limited information exists on its medical applications.
Industry: Used in agriculture, it contributes to pest management and crop protection.
Comparaison Avec Des Composés Similaires
- Des composés similaires comprennent d'autres carbamates comme le carbaryl , l'aldicarbe et le propoxur .
Fenobucarb: appartient à la classe des insecticides carbamates.
Propriétés
IUPAC Name |
(2-butan-2-ylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFUJHNVNOBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058077 | |
| Record name | Fenobucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3766-81-2 | |
| Record name | Fenobucarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenobucarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenobucarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butylphenyl methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOBUCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MS2P7M0CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
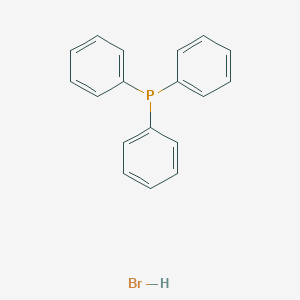
![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
